1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide
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Overview
Description
1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide is an organic compound that belongs to the class of prolinamides It features a fluorophenyl group attached to a carbonyl moiety, which is further connected to a prolinamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide typically involves the reaction of 3-fluorobenzoyl chloride with N-(4-methylphenyl)prolinamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.
Mechanism of Action
The mechanism of action of 1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity or modulate receptor signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-[(3-fluorophenyl)carbonyl]-N-(3-methylphenyl)prolinamide
- 1-[(4-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide
- 1-[(3-chlorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide
Uniqueness
1-[(3-fluorophenyl)carbonyl]-N-(4-methylphenyl)prolinamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(3-fluorobenzoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2/c1-13-7-9-16(10-8-13)21-18(23)17-6-3-11-22(17)19(24)14-4-2-5-15(20)12-14/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AESFPXUTQNHMOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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